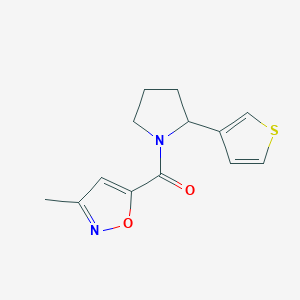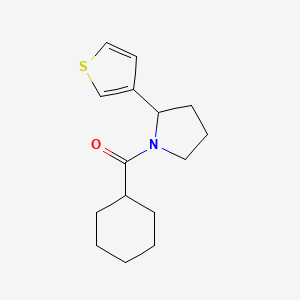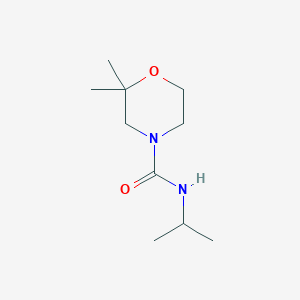
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as MOTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MOTP belongs to the class of pyrrolidinyl oxazoles, which are known to exhibit a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to modulate the activity of the GABAergic system by binding to the benzodiazepine site on the GABAA receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a decrease in neuronal excitability and a reduction in anxiety and seizures.
Biochemical and Physiological Effects:
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been found to modulate the activity of the GABAergic system by increasing the inhibitory neurotransmitter GABA. In addition, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have a low toxicity profile and does not exhibit significant side effects at therapeutic doses.
Advantages and Limitations for Lab Experiments
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified to high levels of purity. It also exhibits a wide range of pharmacological activities, making it a useful tool for studying the GABAergic system and its role in anxiety and seizures. However, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has some limitations for use in lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain steady-state concentrations in vivo. In addition, (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for the study of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One direction is to further elucidate the mechanism of action of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone and its effects on the GABAergic system. This could lead to the development of new drugs that target the GABAergic system for the treatment of anxiety and seizures. Another direction is to investigate the potential therapeutic applications of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in other neurological disorders, such as depression and bipolar disorder. Finally, the development of new synthesis methods and analogs of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone could lead to the discovery of novel compounds with improved pharmacological properties.
Synthesis Methods
The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of 3-methyl-5-aminooxazole and 3-thiophen-2-ylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with pyrrolidine and a reducing agent such as sodium borohydride to yield (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. The synthesis of (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been optimized and improved by various researchers to increase the yield and purity of the compound.
Scientific Research Applications
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of pharmacological activities, including anticonvulsant, anxiolytic, and antidepressant effects. (3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and seizures.
properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-7-12(17-14-9)13(16)15-5-2-3-11(15)10-4-6-18-8-10/h4,6-8,11H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBXWCNEKBGCFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,2-oxazol-5-yl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)

![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)



![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)

